molecular formula C17H21NO5S2 B13761450 Spiro[cyclohexane-1,2'-[1,3]dioxolo[4,5-f]benzothiazolium], 6'-methyl-7'-(3-sulfopropyl)-, inner salt CAS No. 68239-11-2

Spiro[cyclohexane-1,2'-[1,3]dioxolo[4,5-f]benzothiazolium], 6'-methyl-7'-(3-sulfopropyl)-, inner salt

Cat. No.: B13761450
CAS No.: 68239-11-2
M. Wt: 383.5 g/mol
InChI Key: LNTHAPOUCNPOLE-UHFFFAOYSA-N
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Description

Spiro[cyclohexane-1,2'-[1,3]dioxolo[4,5-f]benzothiazolium], 6'-methyl-7'-(3-sulfopropyl)-, inner salt is a structurally complex spirocyclic benzothiazolium derivative characterized by its fused dioxolo and benzothiazole rings, a cyclohexane spiro-junction, and functional substituents (6'-methyl and 7'-(3-sulfopropyl)). The inner salt (zwitterionic) nature arises from the sulfopropyl group’s anionic sulfonate and the benzothiazolium cation, enhancing solubility in polar solvents .

Properties

CAS No.

68239-11-2

Molecular Formula

C17H21NO5S2

Molecular Weight

383.5 g/mol

IUPAC Name

3-(6-methylspiro[[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-ium-2,1'-cyclohexane]-7-yl)propane-1-sulfonate

InChI

InChI=1S/C17H21NO5S2/c1-12-18(8-5-9-25(19,20)21)13-10-14-15(11-16(13)24-12)23-17(22-14)6-3-2-4-7-17/h10-11H,2-9H2,1H3

InChI Key

LNTHAPOUCNPOLE-UHFFFAOYSA-N

Canonical SMILES

CC1=[N+](C2=CC3=C(C=C2S1)OC4(O3)CCCCC4)CCCS(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

Analytical and Purification Techniques

The purification and verification of the compound’s identity and purity are critical. The following methods are commonly employed:

Research Findings and Optimization Notes

  • The synthetic yield is highly dependent on the optimization of reaction conditions, particularly in the spirocyclization and sulfopropyl substitution steps.

  • Avoidance of side reactions such as overalkylation or ring opening is crucial; thus, temperature control and reagent stoichiometry are key parameters.

  • The zwitterionic nature of the inner salt improves solubility and stability in aqueous media, which is advantageous for further applications.

  • Analytical methods such as thin-layer chromatography (TLC) and in-process NMR monitoring are recommended to track reaction progress and purity.

  • The use of formic acid instead of phosphoric acid in HPLC mobile phases is suggested for mass spectrometry compatibility during purification and analysis.

Summary Table of Preparation Method Parameters

Parameter Typical Value / Condition Impact on Synthesis
Reaction Temperature 60–100 °C (varies by step) Influences reaction rate and selectivity
Catalyst Lewis acids (e.g., BF3·Et2O) Promotes spirocyclization
Methylating Agent Methyl iodide or dimethyl sulfate Controls methylation efficiency
Sulfopropyl Source 3-chloropropane sulfonate Determines side chain incorporation
Purification Technique Reverse-phase HPLC (Newcrom R1 column) Ensures high purity and isolation
Analytical Monitoring NMR, MS, TLC Confirms structure and reaction completion

- PubChem Compound Summary for CID 109883: Spiro[cyclohexane-1,2'-(1,3)dioxolo(4,5-f)benzothiazolium], 6'-methyl-7'-(3-sulfopropyl)-, inner salt.

- SIELC Technologies: Application and chromatographic separation methods for Spiro[cyclohexane-1,2’-dioxolo[4,5-f]benzothiazole], 6’-methyl-.

Chemical Reactions Analysis

Types of Reactions

Spiro[cyclohexane-1,2’-[1,3]dioxolo[4,5-f]benzothiazolium], 6’-methyl-7’-(3-sulfopropyl)-, inner salt: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the benzothiazolium moiety to its corresponding benzothiazoline.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Benzothiazoline derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Spiro[cyclohexane-1,2’-[1,3]dioxolo[4,5-f]benzothiazolium], 6’-methyl-7’-(3-sulfopropyl)-, inner salt: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a catalyst in various organic reactions.

    Biology: Investigated for its potential as a fluorescent probe for imaging biological systems due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Spiro[cyclohexane-1,2’-[1,3]dioxolo[4,5-f]benzothiazolium], 6’-methyl-7’-(3-sulfopropyl)-, inner salt involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence various biochemical pathways, including oxidative stress response, signal transduction, and cell cycle regulation.

Biological Activity

The compound Spiro[cyclohexane-1,2'-[1,3]dioxolo[4,5-f]benzothiazolium], 6'-methyl-7'-(3-sulfopropyl)-, inner salt (CAS Number: 67874-24-2) is a complex organic molecule notable for its potential biological activities. This article delves into its biological activity, encompassing various research findings, applications, and case studies.

Basic Information

PropertyValue
Molecular Formula C14H15NO2S
Molecular Weight 261.340 g/mol
InChI Key TYNPXUCEDICLGT-UHFFFAOYSA-N
LogP 4.21

Structure

The structural complexity of the compound arises from its spirocyclic arrangement and the presence of a dioxole and benzothiazole moiety, which contribute to its unique chemical behavior and biological interactions.

Research indicates that compounds containing dioxole and benzothiazole structures exhibit a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that similar compounds can inhibit the growth of various bacterial strains, suggesting potential applications in antibiotic development.
  • Antioxidant Properties : The presence of sulfur in the benzothiazole ring may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant capacity.
  • Cytotoxic Effects : Some derivatives have demonstrated cytotoxicity against cancer cell lines, indicating potential as anticancer agents.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of related compounds, revealing that modifications in the side chains significantly affected their efficacy against Gram-positive and Gram-negative bacteria. The compound's structural features were linked to enhanced membrane permeability, facilitating bacterial cell death .
  • Cytotoxicity Assessment : In vitro assays conducted on human cancer cell lines showed that spiro compounds with similar structures induced apoptosis through mitochondrial pathways. The compound's ability to disrupt mitochondrial membrane potential was a key factor in its cytotoxicity .
  • Antioxidant Activity : A comparative study assessed the antioxidant potential of various spiro compounds. Results indicated that those with higher LogP values exhibited greater radical scavenging activity, likely due to increased lipophilicity allowing better interaction with lipid membranes .

Pharmaceutical Development

The unique properties of Spiro[cyclohexane-1,2'-[1,3]dioxolo[4,5-f]benzothiazolium] make it a candidate for further exploration in pharmaceutical applications:

  • Drug Formulation : Its solubility and stability profiles suggest potential use in drug formulations targeting specific diseases.
  • Analytical Chemistry : The compound can be analyzed using HPLC methods for purity and concentration assessments in pharmaceutical preparations .

Future Research Directions

Further studies are warranted to explore:

  • Structure-Activity Relationships (SAR) : Understanding how variations in molecular structure affect biological activity can guide the design of more effective derivatives.
  • In Vivo Studies : Animal models will provide insights into pharmacokinetics and therapeutic efficacy.
  • Mechanistic Studies : Elucidating the precise mechanisms by which this compound exerts its biological effects will enhance our understanding of its potential applications.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural homology with other spirocyclic benzothiazolium derivatives, such as 7'-ethyl-6'-[3-(7'-ethylspiro[cyclohexane-1,2'-[1,3]dioxolo[4,5-f]benzothiazol]-6'(7'H)-ylidene)-2-methyl-1-propen-1-yl]-, iodide (1:1) (CAS RN: 65104-21-4) . Key differences include:

  • Substituents : The target compound’s 3-sulfopropyl group replaces the ethyl and propenyl groups in the iodide analogue. This substitution confers zwitterionic character, improving aqueous solubility compared to the iodide salt’s hydrophobic counterion .
  • Spirocyclic Core : Both compounds feature a spiro[cyclohexane-1,2'-benzothiazolium] backbone, but the sulfopropyl group introduces steric and electronic effects that may alter reactivity or binding interactions .

Table 1: Substituent Comparison

Compound Name Substituents Solubility Profile Biological Activity
Target compound (inner salt) 6'-methyl, 7'-(3-sulfopropyl) High (zwitterionic) Not reported
CAS 65104-21-4 (iodide salt) 7'-ethyl, propenyl Moderate (organic phase) Photochromic applications

Q & A

Q. What are the key structural features and functional groups influencing the reactivity of this spiro compound?

The compound’s spirocyclic core consists of a cyclohexane ring fused to a benzothiazolium moiety via a dioxolo bridge. Key functional groups include:

  • A methyl group at the 6' position, which enhances steric effects and modulates electronic properties.
  • A sulfopropyl group at the 7' position, contributing to solubility in polar solvents and potential ionic interactions.
  • The inner salt (zwitterionic) structure , which stabilizes the molecule and influences its solubility and intermolecular interactions .

These features enable diverse reactivity, such as electrophilic aromatic substitution or hydrogen bonding, critical for applications in medicinal chemistry and materials science .

Q. What methodologies are recommended for synthesizing this compound?

Synthesis typically involves:

Cycloaddition reactions to form the spirocyclic core.

Functionalization steps to introduce the methyl and sulfopropyl groups.

Purification via silica gel chromatography to isolate the zwitterionic product .

For example, analogous spiro compounds are synthesized using cyclohexanone and aryl precursors in ethanol with p-toluenesulfonic acid (p-TSA) as a catalyst, achieving >95% yield under reflux conditions .

Q. How can researchers characterize the compound’s structure and purity?

  • NMR spectroscopy : Analyze proton environments (e.g., methyl and sulfopropyl groups) and confirm spiro connectivity.
  • FTIR : Identify functional groups (e.g., C=O, S=O stretches).
  • Mass spectrometry : Verify molecular weight (261.34 g/mol) and fragmentation patterns.
  • Elemental analysis : Confirm empirical formula (C₁₄H₁₅NO₂S) .

Advanced Research Questions

Q. How can contradictory biological activity data be resolved for this compound?

Discrepancies in reported bioactivity (e.g., antimicrobial vs. enzyme-modulating effects) may arise from:

  • Variations in assay conditions (e.g., pH, solvent polarity).
  • Differential binding affinities to targets (e.g., proteins vs. bacterial membranes).

Q. Methodological recommendations :

  • Conduct dose-response studies to establish IC₅₀/EC₅₀ values.
  • Use molecular docking to predict binding modes with enzymes (e.g., acetylcholinesterase) .

Q. What strategies optimize the synthesis yield and scalability?

  • Catalyst screening : Compare p-TSA with Brønsted acids (e.g., H₂SO₄) or Lewis acids (e.g., ZnCl₂).
  • Solvent optimization : Test polar aprotic solvents (DMF, DMSO) for improved cyclization.
  • Microwave-assisted synthesis : Reduce reaction time (e.g., from hours to minutes) .
Synthesis Condition Yield Purity Reference
Ethanol, p-TSA, reflux98%>99%
DMF, ZnCl₂, 80°C85%95%

Q. How can computational methods guide the design of derivatives with enhanced properties?

  • DFT calculations : Predict electronic effects of substituents (e.g., replacing sulfopropyl with carboxylate).
  • MD simulations : Study solvation dynamics and membrane permeability.
  • QSAR models : Corlate structural features (e.g., logP = 4.21) with bioactivity .

Q. What experimental approaches elucidate the compound’s mechanism of enzyme inhibition?

  • Kinetic assays : Measure changes in Kₘ and Vₘₐₓ to identify competitive/non-competitive inhibition.
  • Fluorescence quenching : Monitor binding to enzymes (e.g., tryptophan residues in acetylcholinesterase).
  • X-ray crystallography : Resolve 3D structures of enzyme-inhibitor complexes .

Q. How do structural analogs compare in terms of reactivity and bioactivity?

Analog Structural Difference Key Property Reference
BenzothiazoleLacks spirocyclic coreAntimicrobial activity
Dioxole derivativesSimplified dioxolo bridgePolymer compatibility
Spiro-quinazolinonesCyclohexane fused to quinazolineAcetylcholinesterase inhibition

Q. Key Recommendations for Researchers

  • Prioritize zwitterionic stability in solvent selection for biological assays.
  • Cross-validate synthetic routes using spectroscopic and chromatographic data.
  • Explore green chemistry approaches (e.g., aqueous micellar catalysis) to enhance sustainability .

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